5-Bromopentan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

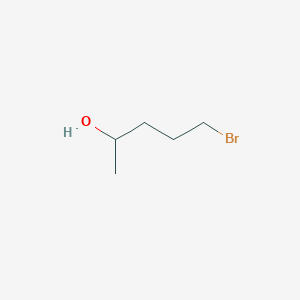

5-Bromopentan-2-ol is a chemical compound with the molecular formula C5H11BrO. It has an average mass of 167.044 Da and a monoisotopic mass of 165.999313 Da .

Molecular Structure Analysis

The molecular structure of 5-Bromopentan-2-ol consists of a five-carbon chain (pentan-) with a bromine atom (bromo-) attached to the fifth carbon and a hydroxyl group (-ol) attached to the second carbon .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Aminomethyloxy Derivatives : 5-Bromopentan-2-ol has been used in the synthesis of aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, which shows potential as antimicrobial additives in lubricating oils and as antiseptics against bacteria and fungi (Dzhafarov et al., 2010).

In Elimination Reactions : It is also used in the study of elimination reactions of alkyl halides, where its reaction with sodium ethoxide or potassium tert-butoxide is monitored using gas chromatography (Latimer, 2003).

Solvolysis Studies : The compound plays a role in solvolysis studies, such as the solvolysis of 3-bromopentane in aqueous ethanol, providing insights into reaction mechanisms and carbonium ion intermediates (Hudson & Ragoonanan, 1970).

Applications in Organic Chemistry

Catalysis and Synthesis : It is utilized in the preparation of bromopentane via solid Mo-Ni catalysts, showcasing its role in catalysis and synthesis processes (Ying, 2002).

Desaromatisation Reactions : The compound is involved in desaromatisation reactions, such as the transformation of a phenolic ring into a cyclohexadienone (Dreiding, 1957).

Biochemical and Medicinal Applications

- Design of Nitric Oxide Synthase Inhibitors : It has been used in the design of S-2-amino-5-azolylpentanoic acids as inhibitors of nitric oxide synthases, a significant area in medicinal chemistry (Ulhaq et al., 1998).

Miscellaneous Uses

Metabolism Studies : Its derivatives have been studied in metabolism, such as the biosynthesis of sulphated hydroxypentylmercapturic acids in rats (Grasse & James, 1972).

Electrochemical Research : In electrochemistry, it is used to study the electrochemical reduction of dihalopentanes at carbon cathodes in various mediums (Pritts & Peters, 1994).

X-ray Crystallography : Its role in the synthesis of key precursors for novel cationic amphiphiles, characterized by X-ray crystallography, highlights its use in structural chemistry (Krishnan-Ghosh et al., 2001).

Liquid Crystal Synthesis : 5-Bromopentan-2-ol is a starting material in the synthesis of liquid crystals, exemplifying its significance in materials science (Qian-feng, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

Like other alcohols, it may interact with various biological molecules, including proteins and lipids, altering their structure and function .

Mode of Action

These interactions can alter the conformation and function of these molecules, leading to various physiological effects .

Biochemical Pathways

Alcohols can influence various metabolic pathways, including those involved in the metabolism of lipids, carbohydrates, and proteins .

Pharmacokinetics

It may be metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450 enzymes, and excreted via the kidneys .

Result of Action

It’s known that alcohols can cause a variety of effects at the molecular and cellular levels, including alterations in membrane fluidity, protein function, and signal transduction pathways .

properties

IUPAC Name |

5-bromopentan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSDREZUSSKAOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromopentan-2-ol | |

CAS RN |

62957-46-4 |

Source

|

| Record name | 5-bromopentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2996719.png)

![1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2996723.png)

![1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2996727.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-ethoxyacetamide](/img/structure/B2996730.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2996735.png)

![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)